1-Bromo-2-butanol
Overview
Description
Synthesis Analysis
1-Bromo-2-butanol can be synthesized from 1-butanol by a continuous-flow, gas-phase reaction using aqueous hydrobromic acid and a catalyst such as a phosphonium salt supported on silica gel. This method allows for high reaction selectivity without transposition products, indicating a SN2 nucleophilic substitution mechanism (Tundo & Selva, 2005).
Scientific Research Applications
Surface Behavior Studies
1-Bromo-2-butanol has been studied for its surface behavior in mixtures with isomeric butanols. Giner et al. (2005) measured surface tensions in such mixtures and conducted a thermodynamic study on surface formation, including calculations of excess surface compositions and properties of surface formation (Giner et al., 2005).
Synthesis and Reaction Studies
The continuous-flow gas phase synthesis of 1-bromobutane, closely related to 1-Bromo-2-butanol, from 1-butanol, has been explored by Tundo and Selva (2005). They achieved overall yields in butyl halides ranging from 87 to 30% (Tundo & Selva, 2005).
Calorimetric Behavior with Isomeric Butanols
Research by Artigas et al. (2001) involved determining excess enthalpies for mixtures of primary bromobutanes, including 1-Bromo-2-butanol, with isomeric butanols at different temperatures. These systems exhibited positive excess enthalpies (Artigas et al., 2001).
Autoxidation Studies
The autoxidation of optically active 1-Bromo-2-butanol has been studied by Howard et al. (1977), focusing on the enantiomer ratio and reaction conditions (Howard et al., 1977).
Combustion Modeling
Sarathy et al. (2012) presented a comprehensive chemical kinetic model for butanol isomers, including 1-Bromo-2-butanol, to understand their combustion chemistry as bio-derived alternative fuels (Sarathy et al., 2012).
Synthesis of Related Compounds
The synthesis of 1-Bromo-3-buten-2-one, a compound related to 1-Bromo-2-butanol, was detailed by Westerlund and Carlson (1999), providing a method for its preparation (Westerlund & Carlson, 1999).
Biofuel Research
Research into bio-butanol, including 1-Bromo-2-butanol, has gained attention for its potential as a biofuel. Studies like Atsumi et al. (2008) have explored metabolic engineering for 1-butanol production in Escherichia coli (Atsumi et al., 2008).
properties
IUPAC Name |
1-bromobutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRXISNUOWIOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334264 | |
Record name | 1-Bromo-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-butanol | |
CAS RN |
2482-57-7 | |
Record name | 1-Bromo-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2482-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanol, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanol, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromo-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2-butanol (contains ca. 20% 2-Bromo-1-butanol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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